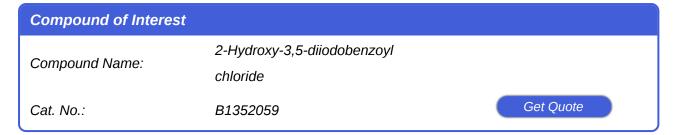


Spectroscopic Profile of 2-Hydroxy-3,5diiodobenzoyl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2- Hydroxy-3,5-diiodobenzoyl chloride**, a key intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound, this document presents a combination of predicted data based on closely related structures and established spectroscopic principles. The information herein is intended to support researchers in the identification and characterization of this molecule.

Molecular Structure and Properties

2-Hydroxy-3,5-diiodobenzoyl chloride is a derivative of salicylic acid, characterized by the presence of two iodine atoms on the benzene ring and an acyl chloride functional group.

Property	Value
Molecular Formula	C7H3Cll2O2
Molecular Weight	408.36 g/mol
CAS Number	42016-91-1

Predicted Spectroscopic Data



The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Hydroxy-3,5-diiodobenzoyl chloride**. These predictions are based on the analysis of its structural analogue, 2-Hydroxy-3,5-diiodobenzoic acid, and known spectroscopic shifts for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~11-12	Singlet	1H	Ar-OH
~8.2	Doublet	1H	Ar-H (ortho to -COCI)
~7.9	Doublet	1H	Ar-H (para to -COCI)

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ, ppm)	Assignment
~165	C=O (acyl chloride)
~158	С-ОН
~145	C-I
~140	С-Н
~125	С-Н
~115	C-COCI
~85	C-I

Infrared (IR) Spectroscopy



Predicted Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad	O-H stretch (phenolic)
~1770-1800	Strong	C=O stretch (acyl chloride)[1]
~1580-1450	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (phenol)
~850-750	Strong C-H bend (aromatic, out-of-plane)	
~700-500	Medium	C-I stretch
~700-600	Medium	C-Cl stretch

Mass Spectrometry (MS)

m/z	Interpretation
408/410	[M] ⁺ and [M+2] ⁺ molecular ion peaks (due to ³⁵ Cl and ³⁷ Cl isotopes)
373	[M-CI] ⁺
281/283	[M-I]+
246	[M-I-CI]+
154	[M-2I-CI]+

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and to avoid overlapping signals with the analyte.
- Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).
- Data Acquisition:
 - For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.



 Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

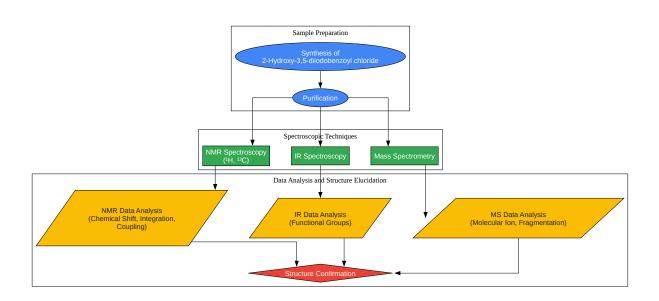
Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
- Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Hydroxy-3,5-diiodobenzoyl chloride**.





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References

- 1. orgchemboulder.com [orgchemboulder.com]
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